molecular formula C29H35N3O B10792192 N-Benzyl-4-(2-diphenyl)-1-piperazinehexanamide

N-Benzyl-4-(2-diphenyl)-1-piperazinehexanamide

Cat. No.: B10792192
M. Wt: 441.6 g/mol
InChI Key: LQFAQQWXFSOOQJ-UHFFFAOYSA-N
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Description

N-Benzyl-4-(2-diphenyl)-1-piperazinehexanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with benzyl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-(2-diphenyl)-1-piperazinehexanamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of piperazine with benzyl chloride to form N-benzylpiperazine. This intermediate is then reacted with diphenylacetonitrile under specific conditions to introduce the diphenyl group. The final step involves the reaction of the resulting compound with hexanoyl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions, which offer advantages such as ease of isolation, reduction in waste emissions, and improved safety. Catalysts such as palladium or platinum are often used to facilitate the reactions, and conditions such as temperature and pressure are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-(2-diphenyl)-1-piperazinehexanamide undergoes various chemical reactions, including:

    Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Halogenation, for example, can be achieved using reagents like chlorine or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Chlorine, bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons.

Scientific Research Applications

N-Benzyl-4-(2-diphenyl)-1-piperazinehexanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-4-(2-diphenyl)-1-piperazinehexanamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor of certain enzymes, thereby affecting cellular processes. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is crucial for neurotransmission . This inhibition can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-4-(2-diphenyl)-1-piperazinehexanamide is unique due to its combination of benzyl and diphenyl groups, which confer specific chemical properties and potential biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C29H35N3O

Molecular Weight

441.6 g/mol

IUPAC Name

N-benzyl-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide

InChI

InChI=1S/C29H35N3O/c33-29(30-24-25-12-4-1-5-13-25)18-8-3-11-19-31-20-22-32(23-21-31)28-17-10-9-16-27(28)26-14-6-2-7-15-26/h1-2,4-7,9-10,12-17H,3,8,11,18-24H2,(H,30,33)

InChI Key

LQFAQQWXFSOOQJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCCC(=O)NCC2=CC=CC=C2)C3=CC=CC=C3C4=CC=CC=C4

Origin of Product

United States

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